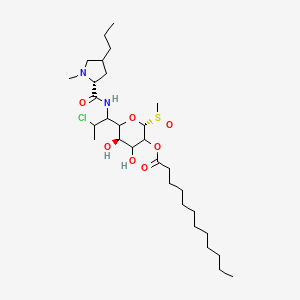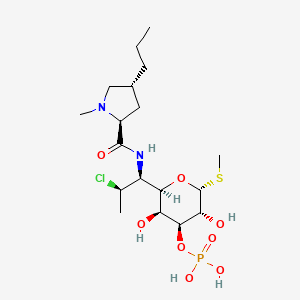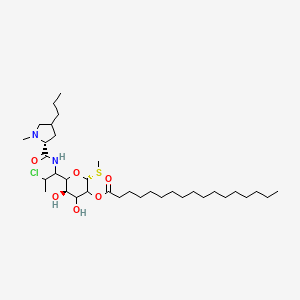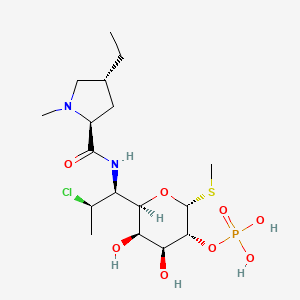
2-Deoxystreptamine, Dihydrobromide
Overview
Description
2-Deoxystreptamine, Dihydrobromide is a chemical compound with the molecular formula C6H14N2O3 · 2HBr. It is an important component of several aminocyclitol antibiotics, such as neomycin, kanamycin, and gentamicin . This compound is known for its role in the biosynthesis of these antibiotics and its unique structural properties that contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxystreptamine, Dihydrobromide typically starts from highly protected methyl α-D-glucopyranoside. This compound undergoes a Ferrier rearrangement to form an enantiopure polyfunctionalized cyclohexane ring The first group is inserted as an oximino benzylether followed by a diastereofacial hydride reduction using Me4NBH(OAc)3 in TFA at low temperature . The second group is introduced by displacement of a hydroxyl group through a Mitsunobu reaction using a DPPA–DIAD–Ph3P system for azide transfer .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes the use of advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxystreptamine, Dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include various aminoglycoside antibiotics and their derivatives. These products are essential in the treatment of bacterial infections and are widely used in the pharmaceutical industry .
Scientific Research Applications
2-Deoxystreptamine, Dihydrobromide has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of aminoglycoside antibiotics . In biology, it plays a crucial role in studying the mechanisms of antibiotic resistance and the development of new antibiotics . In medicine, it is used in the formulation of antibiotics for treating bacterial infections . In industry, it is used in the large-scale production of antibiotics and other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 2-Deoxystreptamine, Dihydrobromide involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis . The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . This mechanism is similar to other aminoglycoside antibiotics, but the unique structure of this compound enhances its binding affinity and effectiveness .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Deoxystreptamine, Dihydrobromide include neomycin, kanamycin, and gentamicin . These compounds share a similar aminocyclitol structure and are also used as antibiotics .
Uniqueness: What sets this compound apart from these similar compounds is its specific structural configuration, which enhances its binding affinity to bacterial ribosomes and its effectiveness as an antibiotic . Additionally, its unique synthetic routes and reaction conditions allow for the creation of various derivatives with improved properties .
Properties
IUPAC Name |
(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOWLZRZNUTOR-IKNHPHTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745403 | |
| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84107-26-6 | |
| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxystreptamine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)




![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)




